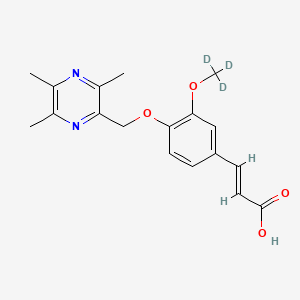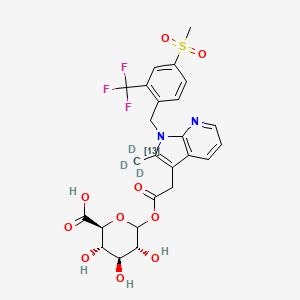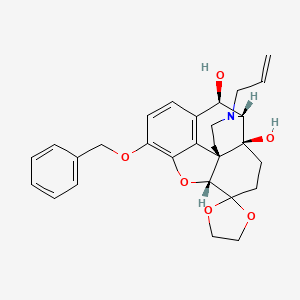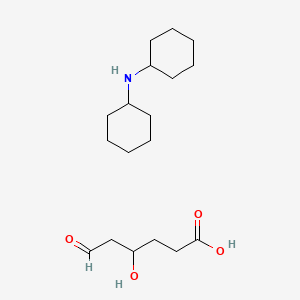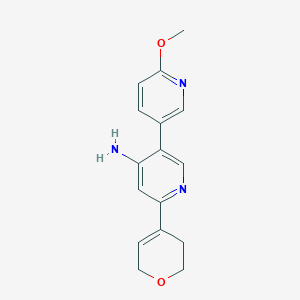
6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine core, followed by the introduction of the pyran and methoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.
Applications De Recherche Scientifique
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways.
Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism by which 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine core can also coordinate with metal ions, forming complexes that can catalyze various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester
Uniqueness
6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
2-(3,6-dihydro-2H-pyran-4-yl)-5-(6-methoxypyridin-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C16H17N3O2/c1-20-16-3-2-12(9-19-16)13-10-18-15(8-14(13)17)11-4-6-21-7-5-11/h2-4,8-10H,5-7H2,1H3,(H2,17,18) |
Clé InChI |
GHZPFOBSTQTOKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)C3=CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
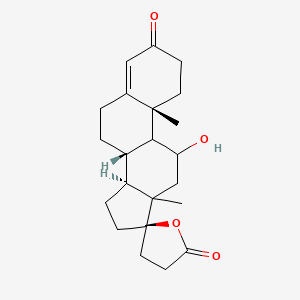
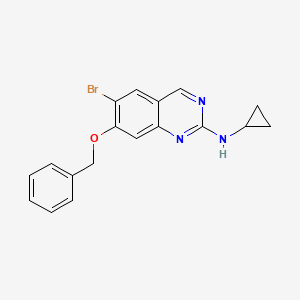
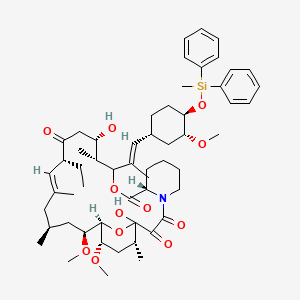

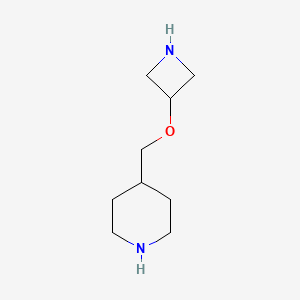
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
